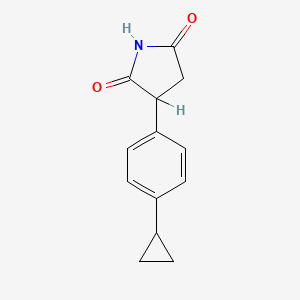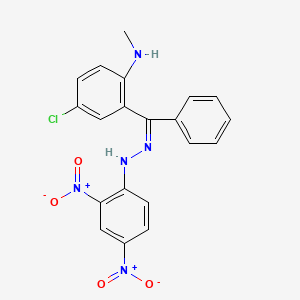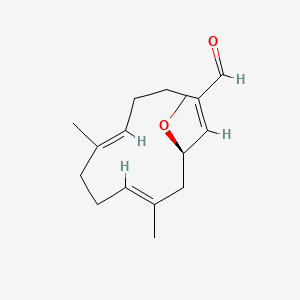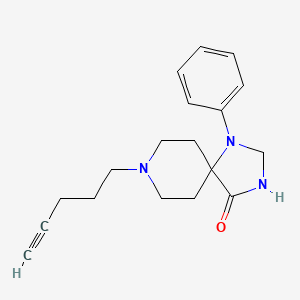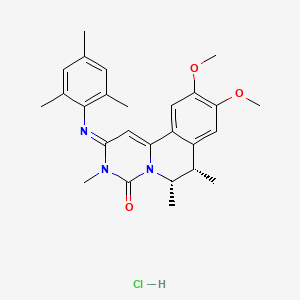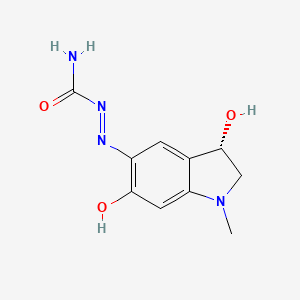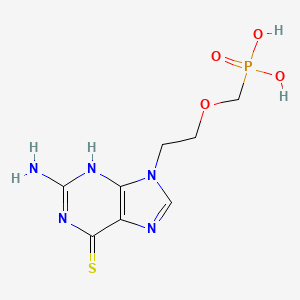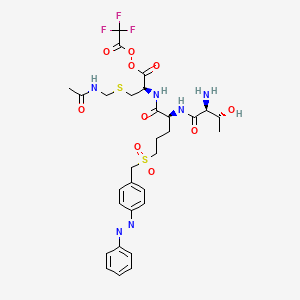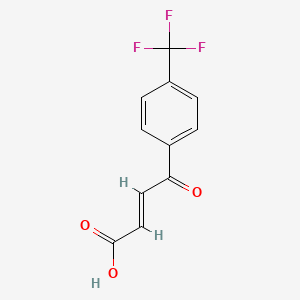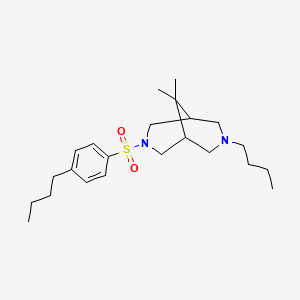
3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane is a complex organic compound that features a bicyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations including alkylation, sulfonylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of 3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Butyl-7-((4-butylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane include other diazabicyclo compounds with different substituents. Examples might include:
- 3-Butyl-7-((4-methylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3-Butyl-7-((4-ethylphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These properties might include enhanced stability, reactivity, or biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
120465-67-0 |
|---|---|
Molekularformel |
C23H38N2O2S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
3-butyl-7-(4-butylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H38N2O2S/c1-5-7-9-19-10-12-22(13-11-19)28(26,27)25-17-20-15-24(14-8-6-2)16-21(18-25)23(20,3)4/h10-13,20-21H,5-9,14-18H2,1-4H3 |
InChI-Schlüssel |
ZDBSWFMQWXWYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CC3CN(CC(C2)C3(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


